Benzyl 3-bromo-4-cyanobenzoate
Description
Significance of Benzyl (B1604629) Esters in Advanced Synthetic Design
Among the various types of esters, benzyl esters hold a special place in advanced synthetic design. The benzyl group is frequently employed as a protecting group for carboxylic acids due to its relative stability under a range of reaction conditions. libretexts.orgwikipedia.org This stability allows chemists to perform modifications on other parts of a molecule without affecting the carboxylic acid moiety.
A key advantage of the benzyl ester is the variety of methods available for its removal (deprotection). One of the most common and mildest methods is catalytic hydrogenolysis, where the ester is cleaved by hydrogen gas in the presence of a palladium catalyst to regenerate the carboxylic acid and produce toluene (B28343) as a byproduct. weebly.comorganic-chemistry.org This clean and efficient deprotection strategy is a cornerstone of multi-step organic synthesis. Alternative deprotection methods provide additional flexibility for chemists working with sensitive substrates. organic-chemistry.org
Strategic Importance of Halogenated and Nitrile-Containing Aromatic Scaffolds
The presence of halogen and nitrile (cyano) groups on an aromatic ring provides chemists with powerful tools for molecular construction. Halogenated aromatic compounds, particularly those containing bromine, are highly valued as precursors in a multitude of cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to building complex molecular frameworks.
The nitrile group is an exceptionally versatile functional group in organic synthesis. researchgate.net It can be transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. Furthermore, the strong electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring. The synthesis of aromatic nitriles can be achieved through several methods, including the Sandmeyer reaction or the cyanation of aryl halides. highfine.comrsc.org The combination of a halogen and a nitrile on the same aromatic scaffold, as seen in Benzyl 3-bromo-4-cyanobenzoate, creates a multifunctional building block with orthogonal reactivity, allowing for sequential and selective chemical modifications.
Overview of Current Academic Research Directions for this compound and Related Structural Analogues
This compound and its structural analogues are of significant interest in academic and industrial research, primarily as versatile intermediates for the synthesis of more complex molecules. google.com The synthesis of this specific compound would typically involve the esterification of 3-bromo-4-cyanobenzoic acid with benzyl alcohol. chemicalbook.com This precursor acid, 3-bromo-4-cyanobenzoic acid, is a known compound that serves as the key starting material. nih.govchemicalbook.com
Research involving structurally similar compounds, such as methyl and ethyl 3-bromo-4-cyanobenzoate, highlights their utility as building blocks in the creation of novel compounds for pharmaceutical and agrochemical applications. lookchem.com The strategic positioning of the bromo and cyano groups allows for a range of chemical transformations. For instance, the bromine atom can participate in cross-coupling reactions to introduce new aryl or alkyl groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to diverse molecular structures.
Current research often focuses on leveraging these reactive sites to construct libraries of compounds for biological screening or to synthesize targeted molecules with specific properties. For example, derivatives of cyanobenzoic acids are explored for their potential as inhibitors of platelet aggregation. google.com The development of efficient and scalable synthetic routes to these types of polysubstituted aromatic compounds remains an active area of investigation. acs.org
Chemical Data of Related Compounds
Below are interactive tables detailing the chemical and physical properties of the precursor acid and related ester analogues of this compound.
Table 1: Properties of 3-Bromo-4-cyanobenzoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄BrNO₂ | nih.gov |
| Molecular Weight | 226.03 g/mol | nih.gov |
| IUPAC Name | 3-bromo-4-cyanobenzoic acid | nih.gov |
| CAS Number | 58123-69-6 | chemicalbook.com |
Table 2: Properties of Methyl and Ethyl 3-bromo-4-cyanobenzoate
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| Methyl 3-bromo-4-cyanobenzoate | C₉H₆BrNO₂ | 240.05 g/mol | 942598-44-9 |
| Ethyl 3-bromo-4-cyanobenzoate | C₁₀H₈BrNO₂ | 254.08 g/mol | 362527-61-5 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H10BrNO2 |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
benzyl 3-bromo-4-cyanobenzoate |
InChI |
InChI=1S/C15H10BrNO2/c16-14-8-12(6-7-13(14)9-17)15(18)19-10-11-4-2-1-3-5-11/h1-8H,10H2 |
InChI Key |
FGFXQTSZYIQCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)C#N)Br |
Origin of Product |
United States |
Retrosynthetic Analysis and Precursor Synthesis for Benzyl 3 Bromo 4 Cyanobenzoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzyl (B1604629) 3-bromo-4-cyanobenzoate, the most logical disconnection is at the ester linkage, which breaks the molecule into its constituent carboxylic acid and alcohol fragments.
Identification of Key Synthons and Building Blocks
The primary disconnection of the ester bond in Benzyl 3-bromo-4-cyanobenzoate reveals two key building blocks:
Benzoic Acid Derivative : The acyl portion of the ester corresponds to 3-Bromo-4-cyanobenzoic acid . This substituted benzoic acid is the core component providing the bromo and cyano functionalities. nih.gov
Benzyl Alcohol : The alkoxy portion of the ester comes from Benzyl alcohol . This common and readily available reagent serves as the benzyl source in the final esterification step. scielo.br
Benzyl Alcohol and Substituted Benzyl Alcohol Derivatives
Benzyl alcohol is a fundamental aromatic alcohol used extensively as a precursor in organic synthesis. While the synthesis of the target compound specifically utilizes unsubstituted benzyl alcohol, related syntheses could involve substituted benzyl alcohols to produce a variety of ester analogs. These derivatives are typically prepared through the reduction of the corresponding substituted benzaldehydes or benzoic acids. For the purpose of synthesizing this compound, commercial-grade benzyl alcohol is the standard reagent.
Synthetic Routes to Substituted Benzoic Acid Moieties
The synthesis of the crucial precursor, 3-Bromo-4-cyanobenzoic acid, can be approached from two main perspectives: either by introducing the cyano group onto a brominated benzoic acid scaffold or by brominating a cyanobenzoic acid precursor.
Cyanation Strategies for Bromobenzoic Acids
The introduction of a cyano group onto an aromatic ring, particularly one already containing a bromine atom, is a well-established transformation. This typically involves nucleophilic substitution of a halide or a Sandmeyer-type reaction on an amino precursor.
One common route involves the diazotization of an aminobenzoic acid, followed by treatment with a cyanide salt. For instance, a process for preparing 3-fluoro-4-cyanobenzoic acid involves contacting 2-fluoro-4-aminobenzoic acid with NaNO₂/HCl, followed by the addition of a cyanate (B1221674) ion source. google.com A similar pathway could be envisioned for the bromo-analog.
Another strategy is the direct cyanation of a bromo-substituted aromatic compound, often catalyzed by a transition metal like copper or palladium. This method would involve converting a precursor like 3,4-dibromobenzoic acid into the desired 3-bromo-4-cyanobenzoic acid.
Table 1: Comparison of General Cyanation Strategies
| Method | Precursor Type | Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Sandmeyer Reaction | Amino-substituted aromatic | NaNO₂, HCl, CuCN | High yield, reliable | Requires amino precursor, multi-step |
| Nucleophilic Substitution | Activated halo-aromatic | NaCN or KCN in polar aprotic solvent | Direct conversion | Ring must be activated by electron-withdrawing groups |
Bromination Strategies for Cyanobenzoic Acid Precursors
An alternative approach is the electrophilic bromination of a cyanobenzoic acid precursor, such as 4-cyanobenzoic acid. In this scenario, the directing effects of the existing substituents (the electron-withdrawing cyano and carboxylic acid groups) are critical. Both groups are meta-directing. Therefore, starting with 4-cyanobenzoic acid, the incoming bromine electrophile would be directed to the position meta to both the cyano and carboxyl groups, which corresponds to the desired 3-bromo position.
The bromination of benzoic acid itself to form 3-bromobenzoic acid can be achieved by heating benzoic acid with bromine and water in a sealed tube at 140-150°C. prepchem.com A similar electrophilic substitution reaction using bromine in the presence of a Lewis acid catalyst (like FeBr₃) could be applied to 4-cyanobenzoic acid to install the bromine at the 3-position. A study on synthesizing 3-bromo benzoic acid also highlights a solvent and catalyst-free method using sonication, presenting a greener alternative. ijisrt.com
Esterification Methodologies for Benzyl Benzoates
The final step in the synthesis is the formation of the ester bond between 3-Bromo-4-cyanobenzoic acid and benzyl alcohol. Several standard and advanced esterification methods can be employed for this transformation.
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating and removal of water to drive the equilibrium towards the product.
Acyl Chloride Formation : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-cyanobenzoyl chloride is then reacted with benzyl alcohol, often in the presence of a base like pyridine, to yield the final ester.
Coupling Reagent-Mediated Esterification : Modern coupling reagents provide mild and efficient conditions for esterification. A prominent example is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). arkat-usa.org Other systems, such as triphenylphosphine (B44618) (PPh₃) combined with reagents like N-chlorosuccinimide (NCS), have also been shown to be effective for converting benzoic acid and benzyl alcohol into benzyl benzoate (B1203000) with high efficiency. scielo.br
Table 2: Selected Esterification Methods for Benzyl Benzoate Synthesis
| Method | Key Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| PPh₃/NCS System | PPh₃, NCS, Triethylamine | CH₂Cl₂, Room Temperature | High | scielo.br |
| DCC/DMAP Coupling | DCC, DMAP | Dichloromethane, Room Temperature | Moderate to High | arkat-usa.org |
| Acid Chloride Route | SOCl₂ or (COCl)₂, Pyridine | Two steps: formation of acyl chloride, then reaction with alcohol | Generally High | Standard textbook method |
The choice of method depends on factors such as substrate sensitivity, desired yield, and reaction scale. For a substituted substrate like 3-Bromo-4-cyanobenzoic acid, milder, coupling reagent-based methods are often preferred to avoid potential side reactions.
Chemical Transformations and Reactivity Profiles of Benzyl 3 Bromo 4 Cyanobenzoate
Reactions at the Ester Functional Group
The benzyl (B1604629) ester group is susceptible to various transformations, including cleavage and reduction, which are fundamental reactions in organic synthesis for modifying the carboxylic acid moiety.
The ester linkage in Benzyl 3-bromo-4-cyanobenzoate can be cleaved through hydrolysis to yield 3-bromo-4-cyanobenzoic acid and benzyl alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the use of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solvent. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and benzyl alcohol. A final acidic workup step is required to protonate the carboxylate and isolate the free 3-bromo-4-cyanobenzoic acid.
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process that requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and the presence of excess water to drive the equilibrium towards the products. The mechanism involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water.
The general transformation is illustrated below:
Reaction Scheme for Hydrolysis
Transesterification is the process of exchanging the benzyl group of the ester with a different alcohol moiety. This reaction is also typically catalyzed by an acid or a base. For instance, reacting this compound with an excess of a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalyst would yield the corresponding methyl or ethyl 3-bromo-4-cyanobenzoate, along with benzyl alcohol. The use of a large excess of the new alcohol is necessary to shift the reaction equilibrium toward the desired product.
| Catalyst Type | Typical Reagents | Conditions | Product |
| Acid | H₂SO₄, TsOH | Excess of new alcohol (R'-OH), heat | 3-Bromo-4-cyanobenzoate ester of R'-OH |
| Base | NaOR', KOR' | Excess of new alcohol (R'-OH) | 3-Bromo-4-cyanobenzoate ester of R'-OH |
The ester group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as the ester is less reactive than a ketone or aldehyde.
Reduction to Alcohol: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the ester to (3-bromo-4-cyanophenyl)methanol. However, LiAlH₄ would also reduce the cyano group to a primary amine. To achieve selective reduction of the ester, milder or more specific reagents might be required, though this can be challenging.
Chemoselectivity: The presence of the cyano (nitrile) and aryl bromide functionalities complicates the reduction. The nitrile group is readily reduced by strong hydrides like LiAlH₄. The aryl bromide is generally stable to hydride reagents but can be reactive under certain catalytic hydrogenation conditions. Therefore, achieving selective reduction of the ester moiety requires careful selection of reagents and conditions to avoid side reactions at the other functional groups.
Reactions Involving the Aromatic Bromine Atom
The bromine atom attached to the aromatic ring is a versatile handle for introducing molecular complexity through substitution or coupling reactions. The presence of the electron-withdrawing cyano group para to the bromine activates the ring for nucleophilic aromatic substitution and makes it an excellent substrate for metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the halogen. nih.gov In this compound, the para-cyano group provides the necessary activation by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. nih.gov
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: A nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).
Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.
A wide range of nucleophiles can be used to displace the bromine atom, leading to diverse products.
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | N-Aryl Amine |
| Alkoxide | R'ONa | Aryl Ether |
| Thiolate | R'SNa | Aryl Thioether |
| Hydroxide | NaOH | Phenol |
This reactivity is particularly valuable in medicinal chemistry and materials science for synthesizing complex aromatic structures. nih.gov
The carbon-bromine bond in this compound is an ideal anchor point for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, to form a new carbon-carbon bond. libretexts.org It is widely used due to its mild reaction conditions and high functional group tolerance. nih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orgnih.gov The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. nih.gov It is a key method for the synthesis of substituted alkenes, such as styrenes and cinnamates.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to create an aryl-alkyne bond. researchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.org It utilizes a palladium catalyst with specialized phosphine ligands and a strong base. libretexts.orgnih.gov This method has largely replaced harsher classical methods for the synthesis of aryl amines. wikipedia.org
The following table summarizes typical conditions for these transformations.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, NMP |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Derivatization through Halogen Exchange
The carbon-bromine bond on the aromatic ring is a key site for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. While direct nucleophilic aromatic substitution is difficult, methods such as the Suzuki-Miyaura, Ullmann, and Negishi reactions allow for the replacement of the bromine atom with a wide variety of substituents.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is known for its high functional group tolerance, which is crucial for a substrate like this compound. organic-chemistry.org The nitrile and benzyl ester groups are generally stable under the typically mild, often aqueous, basic conditions used for Suzuki couplings. researchgate.net This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position of the benzoate (B1203000) ring.
The Ullmann reaction traditionally involves the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org Modern variations, often called Ullmann-type reactions, are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. nih.gov These reactions could potentially be used to replace the bromine atom with nucleophiles, although they often require harsher conditions (higher temperatures) than palladium-catalyzed reactions, which could compromise the stability of the benzyl ester.
The Negishi coupling utilizes organozinc reagents and a palladium or nickel catalyst. This reaction is noted for its high reactivity and functional group tolerance, allowing for the coupling of alkyl, alkenyl, aryl, and heteroaryl zinc reagents with the aryl bromide. nih.gov
Below is a table summarizing potential cross-coupling reactions for the derivatization of the C-Br bond.
| Reaction Name | Coupling Partner | Catalyst (Typical) | Key Features |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex, Base | Excellent functional group tolerance; mild conditions. wikipedia.orgorganic-chemistry.org |
| Ullmann Condensation | Nu-H (e.g., ROH, R₂NH) | Cu(I) salt, Ligand | Forms C-O, C-N, C-S bonds; often requires high temperatures. nih.gov |
| Negishi Coupling | R-ZnX | Pd(0) or Ni(0) complex | High reactivity; tolerant of many functional groups. nih.gov |
Reactions Involving the Aromatic Nitrile Group
The aromatic nitrile (cyano) group is a versatile functional handle that can be transformed into several other important groups, including carboxylic acids and amines, or used in cycloaddition reactions to build heterocyclic rings.
The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. philadelphia.edu.jo The reaction typically proceeds through an amide intermediate. youtube.com For this compound, this transformation presents a chemoselectivity challenge, as the conditions required for nitrile hydrolysis (e.g., refluxing in strong aqueous acid or base) can also readily cleave the benzyl ester linkage. google.comchemistrysteps.com
To achieve selective hydrolysis of the nitrile, milder, potentially enzyme-catalyzed methods or carefully controlled conditions would be necessary to favor nitrile hydration to the amide, which could then be isolated before further hydrolysis. Microwave-assisted hydrolysis has been shown to accelerate the reaction, potentially allowing for lower temperatures or shorter reaction times that might preserve the ester. researchgate.net
The nitrile group can be reduced to a primary aminomethyl group (-CH₂NH₂). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. However, these strong reducing conditions can also affect other functional groups. For instance, LiAlH₄ would reduce the benzyl ester to benzyl alcohol and 3-bromo-4-(hydroxymethyl)benzylamine. Catalytic hydrogenation is also problematic, as it is a standard method for cleaving benzyl esters (hydrogenolysis). organic-chemistry.orgtcichemicals.com
A more suitable method for the selective reduction of the nitrile in the presence of the ester is the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride. nih.gov This system has been shown to reduce aromatic nitriles that are activated by electron-withdrawing groups at room temperature, while leaving ester functionalities intact. nih.gov Given that the nitrile in this compound is on an electron-deficient ring, this method is expected to be effective.
The table below shows examples of the selective reduction of aromatic nitriles containing other potentially reducible functional groups.
| Substrate | Product | Reagent System | Yield (%) | Reference |
| 4-Cyanobenzoic acid methyl ester | 4-(Aminomethyl)benzoic acid methyl ester | BH₂N(iPr)₂ / cat. LiBH₄ | 95 | nih.gov |
| 2,4-Dichlorobenzonitrile | 2,4-Dichlorobenzylamine | BH₂N(iPr)₂ / cat. LiBH₄ | 99 | nih.gov |
| 4-Nitrobenzonitrile | 4-Nitrobenzylamine | NaBH₄ / BF₃·OEt₂ | 84 | calvin.edu |
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. chesci.comwikipedia.org This reaction allows for the construction of five-membered heterocyclic rings. For example, reaction with an organic azide (B81097) (R-N₃) in a Huisgen cycloaddition would yield a tetrazole derivative, while reaction with a nitrile oxide (R-CNO) would form a 1,2,4-oxadiazole. youtube.com These reactions are typically concerted and pericyclic, providing a stereospecific route to complex heterocycles. frontiersin.org The electron-withdrawing nature of the benzoate ring enhances the dipolarophilic character of the nitrile group, facilitating these cycloadditions.
Reactivity of the Benzyl Moiety (e.g., benzylic functionalization)
While often considered a simple protecting group for the carboxylic acid, the benzyl moiety has its own distinct reactivity. The benzylic C-H bonds are relatively weak and susceptible to functionalization.
Benzylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds via radical or organometallic pathways. rsc.orgresearchgate.net For example, palladium-catalyzed reactions can achieve the oxidative acyloxylation of benzylic C-H bonds. researchgate.netacs.org Rhodium(II) carbenes can also be used for selective C-H insertion at the benzylic position, even in the presence of other potentially reactive sites. nih.gov
Cleavage (Deprotection): The most common reaction of the benzyl ester is its cleavage to yield the corresponding carboxylic acid. This is most frequently accomplished by catalytic hydrogenation (hydrogenolysis) over a palladium catalyst (e.g., Pd/C). tcichemicals.com This method is highly efficient but would simultaneously reduce the nitrile group unless a catalyst poison is used that selectively prevents nitrile reduction while allowing hydrogenolysis. organic-chemistry.org Alternatively, strong acidic conditions can cleave the benzyl group. At high temperatures, benzyl benzoate itself can undergo disproportionation. guidechem.com Photochemical degradation is also possible, leading to cleavage and formation of radicals. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of Benzyl (B1604629) 3-bromo-4-cyanobenzoate, providing detailed information about the hydrogen and carbon environments and their connectivity.
The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the benzyl group and the substituted benzoate (B1203000) ring. The electron-withdrawing effects of the bromo and cyano groups on the benzoate ring will cause its protons to be deshielded, shifting them downfield.
Benzyl Group Protons: The five protons of the phenyl ring of the benzyl group are anticipated to appear as a multiplet in the range of δ 7.30-7.50 ppm.
Methylene (B1212753) Protons (-CH₂-): The two benzylic protons are chemically equivalent and are expected to produce a sharp singlet at approximately δ 5.40 ppm, shifted downfield due to the adjacent oxygen atom of the ester group.
Benzoate Ring Protons:
The proton at the C5 position (meta to the bromine and ortho to the ester) is expected to appear as a doublet of doublets around δ 8.00-8.10 ppm.
The proton at the C6 position (ortho to the bromine) will likely resonate as a doublet around δ 8.20-8.30 ppm.
The proton at the C2 position (ortho to the ester) is predicted to be the most deshielded, appearing as a doublet around δ 8.35-8.45 ppm due to the anisotropic effect of the carbonyl group and the deshielding effect of the adjacent bromine.
Spin-spin coupling constants (J-values) would be critical in confirming these assignments, with typical ortho-coupling expected to be in the range of 7-9 Hz.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Benzyl 3-bromo-4-cyanobenzoate
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-2' to H-6' (Benzyl Ring) | 7.30 - 7.50 | Multiplet (m) | 5H |
| Benzylic CH₂ | ~5.40 | Singlet (s) | 2H |
| H-5 (Benzoate Ring) | 8.00 - 8.10 | Doublet of Doublets (dd) | 1H |
| H-6 (Benzoate Ring) | 8.20 - 8.30 | Doublet (d) | 1H |
| H-2 (Benzoate Ring) | 8.35 - 8.45 | Doublet (d) | 1H |
The ¹³C NMR spectrum will provide a map of the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic environment.
Ester Carbonyl Carbon (C=O): This carbon is expected to have the most downfield shift, appearing around δ 164-166 ppm.
Aromatic Carbons: The carbons of the benzyl ring are predicted to resonate in the typical aromatic region of δ 128-136 ppm. The substituted benzoate ring will show more varied shifts due to the strong electronic effects of the substituents. The carbon attached to the cyano group (C4) and the carbon attached to the bromine (C3) will have characteristic shifts, while the carbon attached to the ester group (C1) will be found around δ 132-134 ppm.
Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the range of δ 115-118 ppm.
Methylene Carbon (-CH₂-): The benzylic carbon is anticipated to appear around δ 67-68 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzylic CH₂ | 67 - 68 |
| C≡N | 115 - 118 |
| Aromatic C-H (Benzyl & Benzoate) | 128 - 136 |
| Quaternary Aromatic C (C-Br, C-CN, etc.) | 110 - 140 |
| Ester C=O | 164 - 166 |
While one-dimensional NMR provides chemical shift information, 2D NMR experiments would be essential to unambiguously confirm the structure.
COSY (Correlation Spectroscopy): A hypothetical COSY spectrum would show correlations between adjacent protons. This would confirm the coupling between the protons on the benzoate ring (H-2, H-5, H-6) and within the benzyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom. It would definitively link the signals of the methylene protons to the methylene carbon and the aromatic protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (over 2-3 bonds). Key expected correlations would include the methylene protons (δ ~5.40 ppm) to the ester carbonyl carbon (δ ~165 ppm) and the ipso-carbon of the benzyl ring. Additionally, correlations from the benzoate protons (e.g., H-2) to the carbonyl carbon would confirm the ester linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several strong, characteristic absorption bands:
C≡N Stretch: A sharp, strong absorption band for the nitrile group is predicted to appear in the range of 2220-2240 cm⁻¹.
C=O Stretch: A very strong, sharp peak corresponding to the ester carbonyl stretch is expected around 1720-1740 cm⁻¹.
C-O Stretch: The ester C-O stretches will likely produce two bands, one asymmetric and one symmetric, in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, respectively.
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) would indicate the C-H stretching of the aromatic rings.
Aliphatic C-H Stretch: The C-H stretching of the methylene (-CH₂-) group is expected to appear just below 3000 cm⁻¹ (typically 2950-2980 cm⁻¹).
C=C Stretch: Aromatic ring carbon-carbon stretching vibrations are expected to show multiple bands in the 1450-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine bond stretch would likely appear in the fingerprint region, typically between 500-680 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2950 - 2980 | Medium |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |
| Ester Carbonyl (C=O) Stretch | 1720 - 1740 | Very Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| Ester (C-O) Stretch | 1100 - 1300 | Strong |
| C-Br Stretch | 500 - 680 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. The molecular weight of this compound (C₁₅H₁₀BrNO₂) is 316.15 g/mol .
Molecular Ion Peak (M⁺): The mass spectrum would show a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (m/z ≈ 315) and one for the molecule with the ⁸¹Br isotope (m/z ≈ 317).
Key Fragmentation Patterns: The primary fragmentation pathways are predictable based on the structure:
Loss of Benzyl Group: A very common fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91 . This is often the base peak.
Loss of Bromine: Fragmentation involving the loss of a bromine radical (·Br) would result in a peak at m/z ≈ 236 (M - 79/81).
Acylium Ion Formation: Cleavage of the ester's O-CH₂ bond would generate a 3-bromo-4-cyanobenzoyl cation, which would show an isotopic pattern around m/z = 208/210 .
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Identity of Fragment |
|---|---|
| 315 / 317 | [M]⁺ (Molecular Ion) |
| 236 | [M - Br]⁺ |
| 208 / 210 | [Br(CN)C₆H₃CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. This compound contains two primary chromophores: the benzyl group and the substituted benzoate system. The electronic transitions are expected to be of the π → π* type, characteristic of aromatic systems.
The conjugation of the carbonyl group with the aromatic ring, along with the presence of the cyano and bromo auxochromes, is expected to result in one or more strong absorption bands in the ultraviolet region, likely between 230 and 280 nm. The exact absorption maxima (λ_max) would be influenced by the solvent used for the analysis.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring of this compound
Chromatographic techniques are indispensable tools in synthetic organic chemistry for both monitoring the progress of reactions and for the purification of the final products. In the context of the synthesis of this compound, Thin-Layer Chromatography (TLC) and column chromatography are routinely employed to ensure the purity of the product and to track the conversion of reactants to the desired ester.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid and efficient qualitative technique used to monitor the progress of the esterification reaction leading to this compound. This method allows for the quick assessment of the presence of starting materials, the formation of the product, and the potential presence of byproducts.
Reaction Monitoring:
In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. The plate is then developed in a suitable mobile phase. The separation of components on the TLC plate is based on their differential partitioning between the stationary phase (typically silica (B1680970) gel) and the mobile phase. For a compound like this compound, which is more non-polar than its carboxylic acid precursor (3-bromo-4-cyanobenzoic acid), it will travel further up the TLC plate, resulting in a higher Retention Factor (Rƒ) value. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible on the TLC plate. sigmaaldrich.comlibretexts.org
Visualization:
Since this compound contains a chromophore (the aromatic ring system), the spots on the TLC plate can be easily visualized under UV light at a wavelength of 254 nm. libretexts.org
Illustrative TLC Data for Reaction Monitoring:
The following table illustrates the expected Rƒ values for the reactants and the product in a typical TLC system used for monitoring the synthesis of this compound.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Expected Rƒ Value |
| 3-bromo-4-cyanobenzoic acid | 3:1 | ~ 0.2 |
| Benzyl alcohol | 3:1 | ~ 0.4 |
| This compound | 3:1 | ~ 0.7 |
Note: The Rƒ values are illustrative and can vary depending on the exact experimental conditions.
Column Chromatography
Following the completion of the reaction, as determined by TLC, the crude product is typically purified using column chromatography to remove any unreacted starting materials, catalysts, and byproducts.
Purification Protocol:
For the purification of this compound, a glass column is packed with a slurry of silica gel in a non-polar solvent, such as hexane (B92381). The crude product is then loaded onto the top of the column and eluted with a solvent system of increasing polarity. A common eluent system for benzyl esters is a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities. The fractions are collected and analyzed by TLC to identify those containing the pure product.
Typical Column Chromatography Parameters:
The table below outlines a representative set of parameters for the purification of this compound by column chromatography.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Gradient elution with Hexane and Ethyl Acetate |
| Elution Profile | |
| Fraction 1-5 | 100% Hexane (elutes non-polar impurities) |
| Fraction 6-15 | 95:5 Hexane:Ethyl Acetate (elutes the product) |
| Fraction 16-20 | 90:10 Hexane:Ethyl Acetate (elutes more polar impurities) |
Note: The elution profile is a general representation and the exact solvent ratios and fraction numbers will depend on the scale of the reaction and the specific impurities present.
The successful application of these chromatographic techniques is crucial for obtaining this compound in high purity, which is essential for its subsequent use in further chemical synthesis or analysis.
Information regarding the crystallographic structure of this compound is not publicly available.
Extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), have yielded no specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state structure, as requested, cannot be provided.
The user's request specified a detailed article focusing solely on "this compound" with a strict outline centered on its crystallographic properties. This includes:
Crystallographic Studies and Solid State Structure Analysis
Polymorphism and Co-crystallization Phenomena
Fulfilling this request requires access to a published crystal structure, from which information on molecular conformation, crystal packing, intermolecular forces, and other solid-state phenomena can be derived. Without this foundational data, a scientifically accurate and detailed article adhering to the provided outline cannot be generated.
While research exists on structurally related compounds such as other brominated or cyanobenzoate derivatives, the user's strict instruction to focus solely on Benzyl (B1604629) 3-bromo-4-cyanobenzoate prevents the use of analogous data.
Therefore, the requested article cannot be created at this time due to the absence of the necessary experimental data in the scientific literature.
Theoretical and Computational Investigations of Benzyl 3 Bromo 4 Cyanobenzoate
Reaction Mechanism Studies and Transition State Analysis
This area of computational chemistry focuses on elucidating the step-by-step process of a chemical reaction at the atomic level. For a compound like Benzyl (B1604629) 3-bromo-4-cyanobenzoate, this would typically involve mapping the potential energy surface for its synthesis or degradation. Key aspects of such a study would include:
Identification of Intermediates: Determining the structure of any transient species that are formed and consumed during the reaction.
Transition State (TS) Identification: Locating the highest energy point along the reaction coordinate between reactants and products. The geometry and energy of the transition state are crucial for understanding the reaction's feasibility and rate.
Activation Energy Calculation: Quantifying the energy barrier (activation energy) that must be overcome for the reaction to proceed, which is directly related to the reaction kinetics.
A hypothetical reaction for the formation of Benzyl 3-bromo-4-cyanobenzoate could be the esterification of 3-bromo-4-cyanobenzoic acid with benzyl alcohol. Computational analysis would model this process to determine the precise mechanism, such as whether it follows a concerted or stepwise pathway, and calculate the energies involved.
No specific reaction mechanism or transition state analysis studies for this compound have been found in the reviewed literature. Therefore, no data on its reaction pathways or activation energies can be provided.
In silico Structural Modeling and Design
In silico (computer-based) modeling uses computational methods to predict the three-dimensional structure and properties of molecules. For this compound, these studies could provide insights into:
Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to define the most stable conformation of the molecule.
Electronic Properties: Calculating properties such as the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative charge, and identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of chemical reactivity and stability.
Docking Studies: If the molecule were being investigated for potential biological activity, molecular docking simulations would be used to predict how it binds to a specific protein target.
Despite the utility of these methods, no dedicated in silico structural modeling or design studies for this compound are available in the public domain.
Advanced Quantum Chemical Topology Analysis (e.g., AIM, ELF, LOL, RDG)
Quantum Chemical Topology analyses partition the electron density of a molecule to provide a deeper understanding of chemical bonding and non-covalent interactions.
Quantum Theory of Atoms in Molecules (AIM): This method analyzes the topology of the electron density to define atoms and the bonds between them. It identifies bond critical points (BCPs) and analyzes their properties (like electron density and its Laplacian) to characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).
Electron Localization Function (ELF) and Localization-Opposite LOL (LOL): ELF and LOL are functions that help visualize regions in a molecule where electrons are likely to be found, either as lone pairs or in covalent bonds. They provide a clear picture of the electron pairing and localization.
Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, by plotting the RDG against the electron density.
These analyses would offer a detailed picture of the intramolecular interactions within this compound, such as the nature of the C-Br bond, the influence of the cyano group, and potential weak interactions involving the aromatic rings.
No publications featuring AIM, ELF, LOL, or RDG analyses specifically for this compound could be located.
Research Applications and Synthetic Utility in Advanced Organic Chemistry
Role as a Versatile Synthetic Intermediate for Complex Organic Molecules
The strategic placement of the bromo, cyano, and benzyl (B1604629) ester functionalities on the aromatic ring of Benzyl 3-bromo-4-cyanobenzoate makes it a highly versatile intermediate for the synthesis of complex organic molecules. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing intricate molecular frameworks.
For instance, the bromine atom can readily participate in:
Suzuki-Miyaura coupling reactions , allowing for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups. researchgate.netnih.govnih.govrsc.org
Heck reactions , facilitating the formation of carbon-carbon bonds with alkenes. wikipedia.orgorganic-chemistry.orgthermofisher.comlibretexts.orgnih.gov
Sonogashira coupling reactions , enabling the introduction of alkyne moieties. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net
Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds with various amines. beilstein-journals.orgwikipedia.orgorganic-chemistry.org
The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, further expanding the synthetic possibilities. The benzyl ester group can be deprotected under mild conditions to reveal a carboxylic acid, which can then be used for further derivatization, such as amide bond formation. This multi-functionality allows for a stepwise and controlled elaboration of the molecule, leading to the synthesis of complex and highly functionalized target compounds.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with this compound
| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Bond Formation |
| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Carbon-Carbon |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | Carbon-Carbon |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Carbon-Carbon |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Carbon-Nitrogen |
This table is illustrative of the potential reactions and does not represent specific experimental data for this compound.
Precursors for Derivatized Aromatic Compounds with Diverse Substitution Patterns
The reactivity of the different functional groups on this compound allows for the systematic introduction of a variety of substituents onto the aromatic ring, leading to a diverse range of derivatized aromatic compounds. The order of reactions can be strategically planned to achieve the desired substitution pattern, taking into account the directing effects of the existing substituents.
For example, a Suzuki-Miyaura coupling reaction at the bromine position could be performed first to introduce a new aryl group. Subsequently, the cyano group could be hydrolyzed to a carboxylic acid, which could then be converted to an amide. Finally, the benzyl ester could be cleaved to provide a third functional group for further modification. This sequential functionalization provides a powerful tool for creating libraries of compounds with diverse substitution patterns for applications in medicinal chemistry and materials science.
Contribution to the Synthesis of Specialized Chemical Entities
While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in various specialized chemical entities. For instance, substituted benzonitriles and bromoaromatic compounds are common intermediates in the synthesis of pharmaceuticals and agrochemicals. google.comgoogle.com The combination of these features in a single molecule suggests its potential utility in the synthesis of complex bioactive molecules and functional materials. For example, similar bromo- and cyano-substituted aromatics serve as key building blocks for certain classes of insecticides. google.com
Applications in Materials Science Research (e.g., liquid crystal materials)
The rigid, substituted aromatic core of this compound makes it a potential precursor for the synthesis of liquid crystal materials. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. The synthesis of liquid crystals often involves the use of rod-shaped molecules with a central rigid core and flexible terminal groups.
The structure of this compound provides a rigid core that can be further functionalized through the bromine and cyano groups to introduce the necessary structural features for liquid crystalline behavior. For example, the bromine atom can be used to attach other aromatic rings via cross-coupling reactions to elongate the molecular structure, a common strategy in the design of liquid crystals. The cyano group is a common polar substituent in liquid crystal molecules that can influence their dielectric anisotropy.
Emerging Applications in Supramolecular Assembly and Coordination Chemistry
The presence of the cyano and carboxylate (after debenzylation) functionalities in this compound opens up possibilities for its use in supramolecular chemistry and as a ligand in coordination chemistry. The cyano group can act as a hydrogen bond acceptor or coordinate to metal centers. The carboxylate group is a versatile coordinating group for a wide range of metal ions.
This dual functionality allows for the design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers. nih.gov MOFs are crystalline materials with a porous structure, which have potential applications in gas storage, catalysis, and sensing. By using this compound or its derivatives as organic linkers, it may be possible to construct novel supramolecular assemblies with interesting topologies and properties.
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of Benzyl (B1604629) 3-bromo-4-cyanobenzoate is a primary area for future research. Current synthetic strategies may rely on traditional methods that can be improved in terms of atom economy, energy consumption, and waste generation.
Future investigations should focus on:
Catalytic Approaches: Exploring novel catalytic systems, including transition-metal catalysts (e.g., palladium, copper, nickel) and organocatalysts, for the key bond-forming reactions. For instance, developing a one-pot synthesis from readily available precursors like 3-bromo-4-cyanobenzoic acid and benzyl alcohol using advanced esterification catalysts could significantly enhance efficiency.
Flow Chemistry: The application of continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. A continuous process for the synthesis of Benzyl 3-bromo-4-cyanobenzoate would be a significant advancement.
Green Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids, supercritical fluids, or bio-based solvents, can reduce the environmental footprint of the synthesis. Additionally, employing more sustainable reagents will be crucial.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, lower catalyst loading, milder reaction conditions | Development of robust transition-metal and organocatalysts |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reactor design and reaction parameters |
| Green Chemistry | Reduced environmental impact, improved sustainability | Utilization of eco-friendly solvents and reagents |
Development of Highly Selective Derivatization Strategies
The presence of multiple reactive sites in this compound—the bromine atom, the cyano group, and the aromatic ring—presents both a challenge and an opportunity for selective chemical modifications. Future research should aim to develop highly selective methods to functionalize specific positions of the molecule.
Key areas for exploration include:
Site-Selective Cross-Coupling: Developing catalytic systems that can selectively perform cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bond without affecting the other functional groups. This would enable the introduction of a wide range of substituents, leading to a diverse library of derivatives.
Directed Ortho-Metalation: Investigating the use of directing groups to achieve selective functionalization of the aromatic ring at positions ortho to the existing substituents.
Cyano Group Transformations: Exploring selective transformations of the cyano group into other functionalities, such as amides, tetrazoles, or carboxylic acids, which can serve as key intermediates for further diversification.
In-depth Computational Modeling for Predictive Structure-Reactivity and Structure-Supramolecular Property Relationships
Computational chemistry offers powerful tools to predict and understand the behavior of molecules. In-depth computational modeling of this compound and its derivatives can provide valuable insights and guide experimental work.
Future computational studies should focus on:
Reaction Mechanism Elucidation: Using quantum chemical methods (e.g., Density Functional Theory) to elucidate the mechanisms of synthetic and derivatization reactions, which can help in optimizing reaction conditions and catalyst selection.
Prediction of Physicochemical Properties: Calculating key properties such as electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential to predict reactivity and potential applications in materials science.
Supramolecular Assembly Prediction: Modeling the intermolecular interactions to predict how these molecules might self-assemble into larger, ordered structures, which is crucial for the design of functional materials.
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The integration of automated synthesis platforms with high-throughput screening (HTS) can significantly accelerate the discovery of new derivatives of this compound with desired properties.
Future research in this area should involve:
Robotic Synthesis: Developing automated workflows for the synthesis and purification of a library of derivatives based on the selective derivatization strategies mentioned earlier.
High-Throughput Screening: Implementing HTS assays to rapidly evaluate the biological activity or material properties of the synthesized compounds. This could involve screening for potential pharmaceutical applications or for properties relevant to organic electronics.
Investigation into Unexplored Reactivity Pathways
Beyond the well-established reactions of the individual functional groups, there is a need to explore novel and potentially unexpected reactivity pathways for this compound.
Potential avenues for investigation include:
Photoredox Catalysis: Exploring the use of visible-light photoredox catalysis to enable novel transformations that are not accessible through traditional thermal methods.
Electrochemical Synthesis: Investigating the electrochemical behavior of the molecule and utilizing electrosynthesis for unique functionalization reactions.
Cascade Reactions: Designing and exploring cascade reactions that can build molecular complexity in a single synthetic operation, starting from this compound.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in various fields of chemistry and materials science.
Q & A
Q. What are the optimal synthetic routes for preparing Benzyl 3-bromo-4-cyanobenzoate, and how can reaction efficiency be improved?
A multi-step approach is typically employed, starting with functionalization of the benzoic acid backbone. For example:
Bromination : Introduce bromine at the 3-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or NBS in DCM under controlled conditions) .
Cyano Group Installation : Utilize Sandmeyer reaction or Pd-catalyzed cyanation (e.g., CuCN/KCN with a palladium catalyst) at the 4-position .
Esterification : React the intermediate 3-bromo-4-cyanobenzoic acid with benzyl chloride in the presence of DCC/DMAP or H₂SO₄ as a catalyst .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of benzyl chloride (1.2–1.5 equivalents) and use anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for bromine/cyano groups) and benzyl ester signals (δ 5.3 ppm for CH₂) .
- IR Spectroscopy : Detect ester C=O (~1740 cm⁻¹), nitrile C≡N (~2240 cm⁻¹), and C-Br (~600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 344.97 for C₁₅H₁₀BrNO₂) .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or nitrile groups .
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of brominated aromatics. Avoid contact with strong acids/bases to preserve functional groups .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination or cyanation be addressed?
- Bromination : Use directing groups (e.g., COOH or ester) to favor 3-position substitution. Kinetic vs. thermodynamic control can be modulated via temperature (e.g., 0°C vs. reflux) .
- Cyanation : Pd-catalyzed methods (e.g., Pd(OAc)₂/Xantphos) improve selectivity for the 4-position over competing sites. Solvent polarity (DMF > DCM) enhances electrophilic attack .
- Validation : Compare HPLC retention times or NOESY NMR to confirm positional isomers .
Q. What mechanistic insights explain contradictions in catalytic efficiency during esterification?
- Acid Catalysts (H₂SO₄) : Prolonged reaction times may lead to side reactions (e.g., nitrile hydrolysis to amides). Use milder conditions (e.g., DCC/DMAP) to preserve the cyano group .
- Kinetic Modeling : Fit reaction data to a second-order rate law to identify rate-limiting steps (e.g., benzyl chloride activation). Studies in suggest ammonium cerium phosphate as a low-heat alternative catalyst to reduce side products .
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Q. What strategies mitigate decomposition during purification?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) and 0.1% TEA to neutralize acidic byproducts. Avoid prolonged exposure to light to prevent radical degradation of the bromine group .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals. Monitor melting points (literature range: ~120–125°C) to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
